3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid is a complex organic compound that features a benzofuran ring fused with a thiazole ring, connected to a propanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function .
Biochemical Pathways
These could potentially include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities associated with benzofuran derivatives, it is likely that this compound could induce a variety of cellular responses, potentially including inhibition of tumor growth, bacterial killing, reduction of oxidative stress, and inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling and subsequent functionalization to introduce the propanoic acid group. One common method includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions.
Introduction of the Propanoic Acid Group: The final step involves the functionalization of the coupled product to introduce the propanoic acid moiety, often through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The propanoic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters or amides of the propanoic acid group.
Scientific Research Applications
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(1-Benzofuran-3-yl)acetic acid and 3-(1-Benzofuran-2-yl)propanoic acid.
Thiazole Derivatives: Compounds like 2-(4-Methylthiazol-2-yl)ethanol and 4-(2-Thiazolyl)benzoic acid.
Uniqueness
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid is unique due to its combined benzofuran and thiazole rings, which confer distinct biological activities and chemical properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-[2-(1-benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-5-9-8-19-14(15-9)11-7-18-12-4-2-1-3-10(11)12/h1-4,7-8H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVKRMYBUOIOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=NC(=CS3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.